Decahydrocyclohepta[b]pyrrole
Description
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydrocyclohepta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-2-4-8-6-7-10-9(8)5-3-1/h8-10H,1-7H2 |
InChI Key |
SBUWIPJHZAJVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCNC2CC1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Decahydrocyclohepta[b]pyrrole derivatives have been identified as promising candidates in the development of new therapeutic agents. Their applications primarily focus on cardiovascular health, neuroprotection, and as potential anti-cancer agents.
Cardiovascular Health
Research indicates that this compound derivatives exhibit potent hypotensive properties. For instance, compounds derived from this structure have been shown to act as effective angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension. A study demonstrated that these compounds could significantly lower blood pressure in spontaneously hypertensive rats, outperforming traditional ACE inhibitors like enalapril in certain conditions .
Table 1: Hypotensive Effects of this compound Derivatives
| Compound Name | Dosage (mg/kg) | Blood Pressure Reduction (%) |
|---|---|---|
| Compound A | 1 | 55 |
| Compound B | 30 | 0 |
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Its structural analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases. This is particularly relevant in the context of developing treatments for conditions such as Alzheimer's disease .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have demonstrated activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Material Science Applications
Beyond pharmacological uses, this compound has applications in material science, particularly in the synthesis of novel polymers and catalysts.
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of advanced polymeric materials with unique properties. For example, its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it suitable for applications in aerospace and automotive industries .
Catalysis
The compound has also been explored as a catalyst or catalyst precursor in various organic reactions. Its ability to facilitate reactions under mild conditions makes it attractive for green chemistry initiatives. Studies have shown that this compound-based catalysts can improve reaction yields while minimizing environmental impact .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Cardiovascular Study : In a controlled trial involving hypertensive rats, administration of a specific this compound derivative resulted in a sustained reduction of systolic blood pressure over a two-week period, demonstrating its efficacy as an antihypertensive agent .
- Neuroprotection Research : A recent investigation into neuroprotective agents highlighted a this compound derivative that significantly reduced neuronal death in vitro under oxidative stress conditions, indicating its potential role in neurodegenerative disease treatment .
- Polymer Development : Researchers synthesized a novel polymer incorporating this compound units, achieving enhanced mechanical properties compared to traditional polymers, thus expanding its application scope in high-performance materials .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Properties
The table below summarizes key differences between decahydrocyclohepta[b]pyrrole and related heterocycles:
Key Observations :
- Aromaticity: this compound lacks aromaticity, unlike pyrrole, imidazole, and calixpyrroles. This reduces its stability in electrophilic reactions but may enhance solubility in nonpolar environments.
Pyrrole
- Reactivity : Undergoes electrophilic substitution at the α-position due to electron-rich π-system .
- Applications : Used in conductive polymers (e.g., polypyrrole) with conductivity up to 10⁻³ S/cm when copolymerized with 2-formyl pyrrole . Also serves as a precursor in pharmaceuticals .
Calix[4]pyrrole
- Reactivity: Binds anions (e.g., Cl⁻, NO₃⁻) via NH···anion hydrogen bonds. Catalyzes reactions requiring hydrogen-bonding templates .
- Applications: Anion sensors, organocatalysts, and supramolecular hosts.
This compound
- Reactivity : Predicted to exhibit lower nucleophilicity due to saturated structure. May participate in hydrogen-bonding interactions via NH groups but with reduced strength compared to aromatic analogs.
- Potential Applications: Drug delivery (enhanced lipid solubility), scaffold for macrocycle synthesis.
Preparation Methods
Reaction Conditions and Catalysts
The most widely documented method involves the oxidation of pyrrolidine derivatives to Δ¹-pyrrolines, followed by cyclization. Patent US4933361A details the use of ammonium, alkali metal, or alkaline earth metal peroxodisulfates (e.g., Na₂S₂O₈ or K₂S₂O₈) with silver nitrate (0.1–5 mol%) as catalysts. Reactions are conducted in protic polar solvents, typically aqueous solutions, at temperatures between −20°C and +80°C, with optimal yields achieved at 0°C–30°C. For example, cis-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is synthesized via this route, yielding a mixture of isomers separable by crystallization.
Halogenation and Hydrolysis
A critical intermediate in this pathway is the Δ¹-pyrroline trimer, which undergoes hydrolysis with potassium cyanide and hydrochloric acid to form decahydrocyclohepta[b]pyrrole derivatives. For instance, suspending 0.53 g of Δ¹-pyrroline trimer in H₂O with KCN and 2N HCl at 0°C produces trans-octahydroindole-2-carboxylic acid after 15 hours. The aqueous phase is alkalized with NaOH and extracted with CH₂Cl₂, yielding a crude oil that is further purified.
Hydrogenation and Isomer Separation
Catalytic Hydrogenation
Patent US4933361A describes the hydrogenation of pyrrolidinocycloheptene precursors under H₂ pressure (1–4 atm) using palladium on carbon (Pd/C) or Raney nickel. For example, hydrogenating 4.5 g of trans-octahydroindole produces trans-octahydroindole-2-α-carboxylic acid (m.p. 280°C) after crystallization from ethanol/acetone.
Isomer Resolution
Cis and trans isomers are separable via solvent-dependent crystallization. A 2.7:1 mixture of cis-octahydrocyclopenta[b]pyrrole-2-exo- and endo-carboxylic acids is resolved by recrystallization from acetone, yielding pure exo-isomer (m.p. >180°C). Similarly, trans-octahydrocyclopenta[b]pyrrole-2-β-carboxylic acid (m.p. >250°C) is isolated from acetone/ethanol.
Alternative Routes: Spirocyclic Precursors
Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine] Derivatives
This compound is accessible via spirocyclic intermediates. Reacting 2-azaspiro[4.5]decane with KCN and HCl yields a mixture of 2-azaspiro[4.5]decane-1-carboxylic acid and the target compound, separable via ethanol/acetone crystallization. This method achieves 18% yield for the title compound as a colorless amorphous powder.
Münchnone-Mediated Cyclization
Optimization and Scalability
Solvent and Temperature Effects
Yields improve significantly in aprotic solvents (e.g., THF, dichloromethane) at −40°C to 0°C. For example, reacting trimethylsilyl cyanide with pyrrolidinocycloheptene in THF at −40°C minimizes side reactions, achieving >70% purity before chromatography.
Catalytic Systems
Silver nitrate (AgNO₃) enhances peroxodisulfate-mediated oxidations, reducing reaction times from 24 hours to 8 hours. Substituting AgNO₃ with Cu(OAc)₂ decreases yields by 30%, underscoring silver’s unique catalytic role.
Analytical Characterization
Q & A
Q. What are the key considerations for optimizing the synthesis of decahydrocyclohepta[b]pyrrole derivatives?
Synthesis optimization requires evaluating reaction pathways (e.g., cycloaddition, hydrogenation) and catalytic systems. Factors include:
- Stereochemical control : Use chiral catalysts or asymmetric hydrogenation to manage stereoisomer formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance ring-closure efficiency compared to non-polar alternatives.
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) can prevent side reactions in multi-step syntheses. Reference pyrrole synthesis methodologies for analogous systems, where substituent positioning impacts yield and regioselectivity .
Q. How can structural characterization of this compound be performed to confirm its bicyclic framework?
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves bond angles and ring conformations (e.g., monoclinic crystal system with β = 94.449° observed in related structures) .
- NMR spectroscopy : Use - and -NMR to identify proton environments and bridgehead carbons.
- IR spectroscopy : Detect NH stretching vibrations (~3300 cm) to confirm pyrrolidine ring integrity.
Advanced Research Questions
Q. What computational strategies validate the stability of this compound conformers under varying pH conditions?
Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations:
- Energy landscape mapping : Compare axial vs. equatorial hydrogen positions in the cycloheptane ring.
- Protonation state analysis : Use density functional theory (DFT) to calculate pKa values for nitrogen centers.
- Validation : Cross-reference computational results with experimental crystallographic data (e.g., unit cell parameters from monoclinic systems) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Apply systematic data reconciliation frameworks:
- Source evaluation : Prioritize peer-reviewed studies over preprint repositories.
- Experimental replication : Follow protocols from primary literature (e.g., EPA HPV guidelines for data collection) .
- Meta-analysis : Use statistical tools (e.g., funnel plots) to detect publication bias in pharmacological datasets.
Q. What experimental designs mitigate synthetic challenges in introducing functional groups to the pyrrolidine moiety of this compound?
Design modular synthetic routes:
- Protecting group strategies : Use Boc or Fmoc groups to shield NH during electrophilic substitutions.
- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig catalysis for aryl/alkyl group incorporation.
- Post-functionalization : Apply click chemistry (e.g., azide-alkyne cycloaddition) for late-stage diversification.
Methodological Frameworks
Q. How should researchers formulate hypotheses about the environmental fate of this compound derivatives?
Adopt the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : Soil or aquatic systems.
- Intervention : Photodegradation or microbial metabolism.
- Comparison : Stability relative to non-cyclic pyrrolidines.
- Outcome : Half-life quantification via LC-MS/MS. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?
- Chiral chromatography : Use HPLC with cellulose-based columns for enantiomer separation.
- Batch consistency : Document reaction parameters (e.g., stirring rate, inert gas flow) in detail.
- Data sharing : Publish raw NMR spectra and crystallographic CIF files in supplementary materials .
Data Analysis and Reporting
Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra?
- Normal mode analysis : Compare DFT-predicted IR peaks with experimental data, adjusting basis sets (e.g., B3LYP/6-31G**) for accuracy.
- Solvent correction : Apply implicit solvation models (e.g., PCM) to account for dielectric effects.
Q. What strategies validate the biological target engagement of this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
